molecular formula C15H15Cl2NO3S B2438891 4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide CAS No. 1018159-32-4

4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide

Cat. No. B2438891
CAS RN: 1018159-32-4
M. Wt: 360.25
InChI Key: KRWZWMFNVXNHAW-UHFFFAOYSA-N
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Description

4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide, also known as DCMES, is a sulfonamide compound that has been extensively studied for its various applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, particularly those involved in the biosynthesis of folic acid. This leads to a decrease in the production of DNA and RNA, ultimately resulting in cell death.
Biochemical and Physiological Effects:
4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and disruption of the cell cycle. It has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its relatively high cost and limited availability may make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research involving 4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide, including its potential use as a therapeutic agent for cancer and other diseases, as well as its use in the development of new fluorescent probes and enzyme inhibitors. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide and its potential side effects.

Synthesis Methods

The synthesis of 4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide involves the reaction of 2-methyl-4,5-dichlorobenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final product.

Scientific Research Applications

4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide has been used in various scientific research applications, including as a reagent for the synthesis of other compounds, as a fluorescent probe for the detection of metal ions, and as an inhibitor for certain enzymes. It has also been studied for its potential anti-cancer activity.

properties

IUPAC Name

4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3S/c1-3-21-14-7-5-4-6-13(14)18-22(19,20)15-9-12(17)11(16)8-10(15)2/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWZWMFNVXNHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide

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